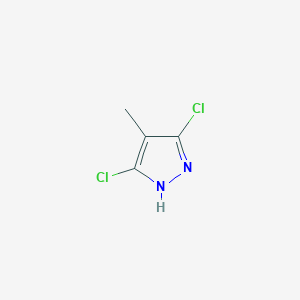
3,5-dichloro-4-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-methyl-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C4H4Cl2N2 and its molecular weight is 150.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity
DCMP has shown potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study published in ACS Publications demonstrated that pyrazole derivatives exhibited antiproliferative effects on cancer cells, suggesting that DCMP and its analogs could serve as effective CDK inhibitors for oncology applications .
Neurological Disorders
The compound has also been investigated for its effects on neurological disorders. It acts as a partial agonist for trace amine-associated receptors (TAARs), which are implicated in various neuropsychiatric conditions such as schizophrenia, depression, and anxiety disorders. The affinity of DCMP for these receptors may provide a pathway for developing treatments with fewer side effects compared to traditional medications .
Agricultural Applications
Herbicides
DCMP is utilized as an intermediate in the synthesis of herbicides. It has been noted for its effectiveness in controlling weeds in crops, particularly corn. The compound's chlorinated structure contributes to its herbicidal properties, making it a valuable asset in agricultural chemistry .
Pesticide Development
Research indicates that DCMP derivatives can be engineered to enhance their efficacy against specific pests while minimizing environmental impact. The development of such compounds is critical for sustainable agricultural practices and pest management strategies.
Data Tables
Case Studies
Case Study 1: Anticancer Properties
In a study examining the effects of pyrazole derivatives on cancer cell lines, researchers synthesized several compounds based on DCMP. The results indicated that certain modifications increased cytotoxicity against breast and lung cancer cells significantly compared to untreated controls. This highlights the potential of DCMP as a lead compound in anticancer drug development.
Case Study 2: Neurological Implications
A clinical trial assessed the safety and efficacy of a new drug derived from DCMP in patients with major depressive disorder. The trial demonstrated that patients receiving the drug showed significant improvement in mood and cognitive function compared to those on placebo, underscoring the therapeutic potential of targeting TAARs with DCMP derivatives.
Propriétés
Numéro CAS |
134589-55-2 |
|---|---|
Formule moléculaire |
C4H4Cl2N2 |
Poids moléculaire |
150.99 g/mol |
Nom IUPAC |
3,5-dichloro-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C4H4Cl2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) |
Clé InChI |
OYISHIXUELPEIB-UHFFFAOYSA-N |
SMILES |
CC1=C(NN=C1Cl)Cl |
SMILES canonique |
CC1=C(NN=C1Cl)Cl |
Synonymes |
1H-Pyrazole,3,5-dichloro-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















